Cis -Tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

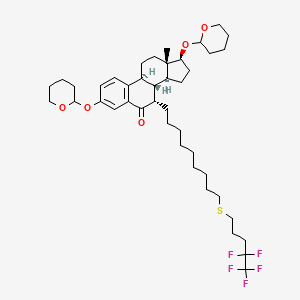

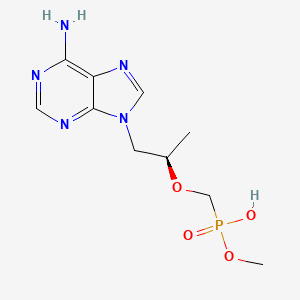

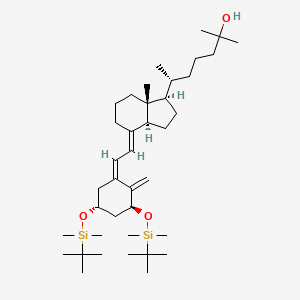

Cis-Tosylate, also known as cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, is an organic compound typically found as a white crystalline solid. It is an important intermediate in organic synthesis, particularly in pharmaceutical research and manufacturing. This compound is known for its stability under normal conditions but may decompose under strong acidic or basic environments .

Mécanisme D'action

Target of Action

Cis-Tosylate, like other tosylates, primarily targets alcohols . Alcohols are poor substrates for substitution reactions due to the hydroxyl group being a strong base and thus a poor leaving group . Tosylates, including Cis-Tosylate, convert the hydroxyl group into a much better leaving group through conversion to a sulfonate group .

Mode of Action

Cis-Tosylate interacts with its targets (alcohols) by converting the hydroxyl group into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The OTs groups, formed as a result of this conversion, can participate in substitution and elimination reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cis-Tosylate is the conversion of alcohols into good leaving groups . This conversion enhances the reactivity of alcohols in nucleophilic substitution reactions . The downstream effects include the formation of new compounds through these substitution reactions .

Pharmacokinetics

While specific pharmacokinetic data for Cis-Tosylate is not readily available, it’s worth noting that the pharmacokinetics of a compound can greatly impact its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles. For instance, valemetostat tosylate, a related compound, has been studied for its pharmacokinetics . It was found that food intake significantly impacts the pharmacokinetics of valemetostat tosylate, leading to lower maximum plasma concentration and area under the concentration-time curve .

Result of Action

The primary molecular effect of Cis-Tosylate’s action is the conversion of the hydroxyl group in alcohols into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The cellular effects would depend on the specific context and the compounds involved in the substitution reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of cis-Tosylate involves several steps:

Hydrogenation of p-toluenesulfonic acid ester: This step involves the hydrogenation of p-toluenesulfonic acid ester to obtain the corresponding toluenesulfonic acid.

Amide Condensation Reaction: The toluenesulfonic acid undergoes an amide condensation reaction with 2,4-dichlorobenzaldehyde under alkaline conditions to form the corresponding amide.

Substitution Reaction: The amide is then substituted with 1H-imidazolecarboxaldehyde under basic conditions to generate the desired cis-Tosylate.

Industrial Production Methods

In an industrial setting, the synthesis of cis-Tosylate can be optimized for higher yields and purity. For instance, one method involves the reaction of 1,3-dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,4S)- with p-toluenesulfonyl chloride in the presence of triethylamine and dichloromethane at controlled temperatures .

Analyse Des Réactions Chimiques

Types of Reactions

Cis-Tosylate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. The sulfonate group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Elimination Reactions: Under basic conditions, cis-Tosylate can undergo elimination reactions to form alkenes.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azides, while reaction with potassium cyanide produces nitriles .

Applications De Recherche Scientifique

Cis-Tosylate has a wide range of applications in scientific research:

Biology: In biological research, cis-Tosylate derivatives are used to study enzyme mechanisms and protein interactions.

Medicine: It plays a crucial role in the synthesis of antifungal and anticancer drugs.

Industry: Cis-Tosylate is used in the production of dyes, pigments, and catalysts.

Comparaison Avec Des Composés Similaires

Cis-Tosylate can be compared with other sulfonate esters such as mesylates and triflates:

Mesylates (Methanesulfonates): Similar to tosylates, mesylates are excellent leaving groups but are generally less reactive due to the smaller size of the methanesulfonyl group.

Triflates (Trifluoromethanesulfonates): Triflates are more reactive than tosylates due to the electron-withdrawing effect of the trifluoromethyl group, making them even better leaving groups.

List of Similar Compounds

- Methanesulfonates (Mesylates)

- Trifluoromethanesulfonates (Triflates)

- Benzenesulfonates

Cis-Tosylate stands out due to its balance of reactivity and stability, making it a preferred choice in many synthetic applications.

Propriétés

Numéro CAS |

154003-23-3 |

|---|---|

Formule moléculaire |

C20H18Cl2N3O5S- |

Poids moléculaire |

483.3 g/mol |

Nom IUPAC |

3-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1 |

Clé InChI |

WAYJYHNFFMNZJA-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@](O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

SMILES canonique |

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

Origine du produit |

United States |

Q1: What is the significance of studying the phenolysis of cis-4-t-butylcyclohexyl p-toluenesulfonate?

A1: This research explores the solvolysis reaction of cis-4-t-butylcyclohexyl p-toluenesulfonate (a cis-tosylate) in phenol. By studying the reaction rates and product distribution of both the cis and trans isomers, the researchers aim to gain a deeper understanding of the mechanisms governing solvolysis and the influence of stereochemistry on these reactions. The research highlights that phenol behaves similarly to other hydroxylic solvents in solvolysis reactions, as evidenced by the axial-equatorial rate ratios observed [].

Q2: How does the reactivity of cis-4-t-butylcyclohexyl p-toluenesulfonate differ from its trans isomer in phenolysis?

A2: The research demonstrates that at 75°C in a phenol-benzene mixture (1:1 by weight), the cis-4-t-butylcyclohexyl p-toluenesulfonate reacts faster than the trans isomer by a factor of 3.08 []. This difference in reactivity is attributed to the axial orientation of the tosylate group in the cis isomer, which makes it more susceptible to nucleophilic attack by the phenol solvent molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.